molecular formula C17H26ClNO3 B4409862 3-Methoxy-2-[3-(3-methylpiperidin-1-yl)propoxy]benzaldehyde;hydrochloride

3-Methoxy-2-[3-(3-methylpiperidin-1-yl)propoxy]benzaldehyde;hydrochloride

Cat. No.: B4409862
M. Wt: 327.8 g/mol
InChI Key: YIRUPXWBBXEXPJ-UHFFFAOYSA-N
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Description

3-Methoxy-2-[3-(3-methylpiperidin-1-yl)propoxy]benzaldehyde;hydrochloride is a chemical compound with a complex structure, often used in various scientific research applications. It is characterized by the presence of a methoxy group, a piperidine ring, and a benzaldehyde moiety, making it a versatile compound in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

3-methoxy-2-[3-(3-methylpiperidin-1-yl)propoxy]benzaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3.ClH/c1-14-6-4-9-18(12-14)10-5-11-21-17-15(13-19)7-3-8-16(17)20-2;/h3,7-8,13-14H,4-6,9-12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRUPXWBBXEXPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCCOC2=C(C=CC=C2OC)C=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-[3-(3-methylpiperidin-1-yl)propoxy]benzaldehyde;hydrochloride typically involves multiple steps. One common method includes the alkylation of 3-methoxybenzaldehyde with 3-(3-methylpiperidin-1-yl)propyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-[3-(3-methylpiperidin-1-yl)propoxy]benzaldehyde;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like thiols or amines in the presence of a catalyst.

Major Products Formed

    Oxidation: 3-methoxy-2-[3-(3-methylpiperidin-1-yl)propoxy]benzoic acid.

    Reduction: 3-methoxy-2-[3-(3-methylpiperidin-1-yl)propoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-2-[3-(3-methylpiperidin-1-yl)propoxy]benzaldehyde;hydrochloride is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and receptor binding assays.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Methoxy-2-[3-(3-methylpiperidin-1-yl)propoxy]benzaldehyde;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-methoxybenzaldehyde: Lacks the piperidine and propoxy groups, making it less versatile.

    3-(3-methylpiperidin-1-yl)propyl bromide: Used as an intermediate in the synthesis but lacks the aldehyde and methoxy groups.

    3-methoxy-2-[3-(3-piperidin-1-yl)propoxy]benzaldehyde: Similar structure but without the methyl group on the piperidine ring.

Uniqueness

3-Methoxy-2-[3-(3-methylpiperidin-1-yl)propoxy]benzaldehyde;hydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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